(+)-Eseroline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

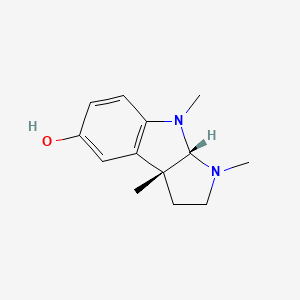

(+)-Eseroline, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetics

A study highlighted the development of a simple liquid chromatographic method for quantifying (+)-Eseroline in rat plasma. This method utilizes high-performance liquid chromatography (HPLC) with photodiode-array detection, allowing for effective pharmacokinetic studies. The limits of detection were established at 25 ng/ml for eseroline, demonstrating the method's reliability and suitability for further pharmacokinetic investigations in animal models .

Key Findings:

- Methodology : HPLC with a mobile phase of sodium dihydrogenphosphate and acetonitrile.

- Detection Limits : 25 ng/ml for eseroline.

- Recovery Rates : Average recovery was approximately 61.1% from spiked plasma samples.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic effects. In animal studies, it was shown to suppress nociceptive responses to mechanical and thermal stimuli without affecting spontaneous neuronal firing in the thalamus. The analgesic effect was dose-dependent and could be antagonized by naloxone, confirming its opioid-like action .

Summary of Analgesic Effects:

- Dosage : Effective at 5 mg/kg administered intraperitoneally.

- Duration : Pain relief onset at 5 minutes, lasting approximately 60 minutes.

- Mechanism : Antinociceptive effects mediated through opioid receptors.

Neurotoxicity

This compound has been implicated in neurotoxic effects, particularly in neuronal cell cultures. Studies demonstrated that eseroline induces cell death through mechanisms involving the loss of ATP and leakage of lactic acid dehydrogenase (LDH). It was found to be more toxic than physostigmine itself, with significant damage observed in various neuronal cell lines at concentrations as low as 75 µM .

Toxicity Data:

- Cell Lines Tested : Mouse neuroblastoma N1E-115, rat glioma C6, neuroblastoma-glioma hybrid NG 108-15.

- Toxic Concentrations : LDH leakage observed at concentrations ranging from 40 to 120 µM.

- Mechanism of Action : Loss of ATP leading to cell death.

Comparative Table of Eseroline Applications

Propiedades

Número CAS |

29347-15-7 |

|---|---|

Fórmula molecular |

C13H18N2O |

Peso molecular |

218.29 g/mol |

Nombre IUPAC |

(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol |

InChI |

InChI=1S/C13H18N2O/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13+/m0/s1 |

Clave InChI |

HKGWQUVGHPDEBZ-QWHCGFSZSA-N |

SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C |

SMILES isomérico |

C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)O)C)C |

SMILES canónico |

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C |

Sinónimos |

eseroline eseroline monohydrochloride, (3aS-cis)-isomer eseroline, (+)- eseroline, (3aR-cis)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.